![molecular formula C19H21F3N2O2S B2521935 N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797349-43-9](/img/structure/B2521935.png)
N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H21F3N2O2S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Studies and Supramolecular Assembly
A study by Dey et al. (2015) synthesized and analyzed the crystal structures of three nimesulidetriazole derivatives, showcasing the effect of substitution on supramolecular assembly. Through X-ray powder diffraction data, the researchers identified the nature of intermolecular interactions and compared them with nimesulide polymorphs. The study highlights the formation of cyclic R22(8) rings and their further connection into two-dimensional and three-dimensional frameworks via hydrogen bonds and C-H⋯π interactions, emphasizing the complex structural dynamics of such compounds (Dey et al., 2015).
Conformations and Self-association
Sterkhova et al. (2014) examined the structure and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and crystal form. The study utilized IR spectroscopy and quantum chemical methods to reveal its conformational dynamics and proton affinities, demonstrating how these molecules form cyclic dimers in inert solvents and chain associates in crystal via hydrogen bonding. This research provides insights into the subtle intermolecular forces that govern the behavior of sulfonamide derivatives in different environments (Sterkhova et al., 2014).
Synthesis and Decomposition
Research by Zhu and Desmarteau (1993) explored the synthesis and thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, shedding light on the reactive pathways and products of such processes. This work contributes to the understanding of sulfonyl-based compounds' stability and reactivity, providing a foundation for developing new synthetic strategies in organic chemistry (Zhu & Desmarteau, 1993).
Electrophilic and Nucleophilic Reactions
Lemek et al. (2008) investigated the vicarious nucleophilic substitution (VNS) reactions of 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, demonstrating the compound's reactivity towards carbanions with a leaving group. This study highlights the compound's potential for diverse chemical transformations, opening avenues for the exploration of sulfur-based electron-withdrawing groups in organic synthesis (Lemek et al., 2008).
Microbial Reduction Applications
Patel et al. (1993) explored the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, identifying microbial strains capable of catalyzing the reduction to produce chiral intermediates. This research demonstrates the biocatalytic potential for synthesizing pharmaceutically relevant compounds, offering an eco-friendly and efficient alternative to traditional chemical synthesis methods (Patel et al., 1993).
Propriétés
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2S/c20-19(21,22)16-7-4-6-15(12-16)14-27(25,26)23-13-18-10-5-11-24(18)17-8-2-1-3-9-17/h1-4,6-9,12,18,23H,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPUDSUCYLOZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
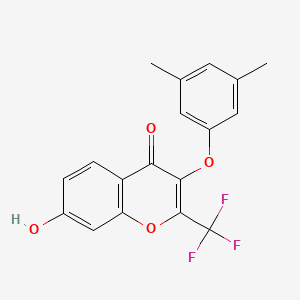
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)
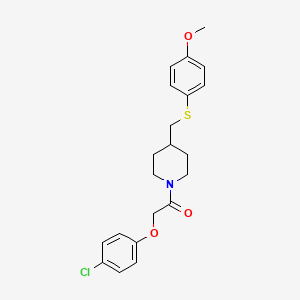
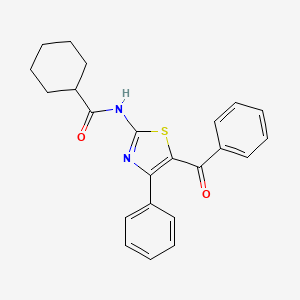
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
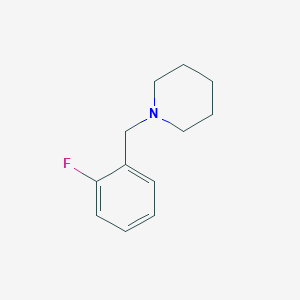
![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)
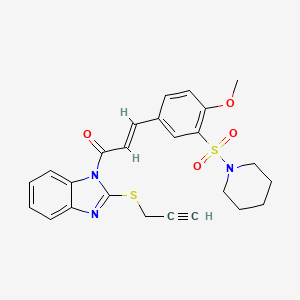

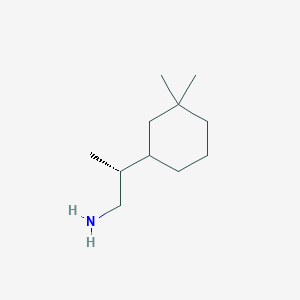

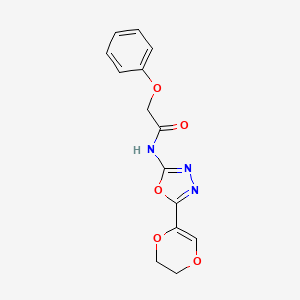
![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)
![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)
